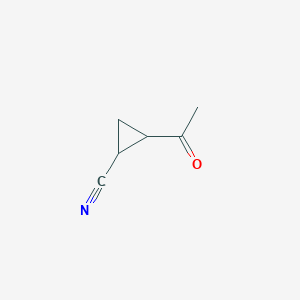

2-Acetylcyclopropane-1-carbonitrile

Description

Significance of Highly Strained Small Ring Systems in Organic Synthesis

Small ring systems, such as cyclopropanes and cyclobutanes, are characterized by significant ring strain, a consequence of the deviation of their bond angles from the ideal 109.5° of sp³ hybridized carbon atoms. This inherent strain energy makes these molecules thermodynamically less stable than their acyclic counterparts, but also renders them highly reactive and synthetically valuable. The controlled release of this ring strain can serve as a powerful driving force for a variety of chemical transformations, enabling the construction of more complex molecular architectures that would be challenging to assemble through conventional methods.

The reactivity of strained rings allows them to participate in a diverse array of ring-opening reactions, cycloadditions, and rearrangements. libretexts.orgmarquette.edu These transformations are often highly stereospecific, allowing for the precise control of the three-dimensional arrangement of atoms in the resulting products. This level of control is paramount in the synthesis of pharmaceuticals and other biologically active molecules, where specific stereoisomers often exhibit markedly different activities.

Overview of the Acetylcyclopropane-1-carbonitrile Scaffold in Contemporary Chemical Research

The 2-acetylcyclopropane-1-carbonitrile scaffold belongs to a class of compounds known as donor-acceptor cyclopropanes. researchgate.net In this arrangement, the cyclopropane (B1198618) ring, which possesses some double-bond character, can act as a donor, while the acetyl and nitrile groups function as electron-withdrawing acceptor groups. This electronic push-pull system further activates the cyclopropane ring, making it susceptible to nucleophilic attack and facilitating a range of synthetically useful transformations.

The strategic placement of the acetyl and nitrile functionalities provides multiple reactive sites, allowing for a variety of subsequent chemical modifications. The carbonyl group of the acetyl moiety can undergo typical ketone reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for diversification. This versatility makes the acetylcyclopropane-1-carbonitrile scaffold a valuable building block in the construction of diverse molecular libraries for drug discovery and materials science. sigmaaldrich.com The rigid, three-dimensional nature of the cyclopropane ring also imparts a degree of conformational constraint, which can be advantageous in the design of molecules that bind to specific biological targets.

Historical Context and Evolution of Research on Cyclopropane Derivatives

The journey into the chemistry of cyclopropane derivatives began in 1881 with the first synthesis of cyclopropane by August Freund. nih.gov This was followed by William Henry Perkin's synthesis of the first functionalized cyclopropane, diethyl 1,1-cyclopropanedicarboxylate, in 1884. libretexts.orgreddit.com These early discoveries laid the groundwork for over a century of research into the unique properties and reactivity of this three-membered ring system.

A significant leap in the synthetic utility of cyclopropanes came with the development of reliable cyclopropanation methods. The Simmons-Smith reaction, discovered in the 1950s, provided a versatile method for the stereospecific conversion of alkenes to cyclopropanes using a zinc-copper couple and diiodomethane. libretexts.org The use of diazo compounds in the presence of transition metal catalysts, such as copper and rhodium, also emerged as a powerful tool for cyclopropane synthesis. uni-mainz.de

The understanding of the reactivity of cyclopropanes has also evolved significantly. Initially viewed as mere curiosities, their synthetic potential began to be unlocked through the study of their ring-opening reactions and rearrangements. The concept of donor-acceptor cyclopropanes, which gained prominence in the latter half of the 20th century, has been particularly influential, leading to the development of a wide range of new synthetic methodologies. slideshare.net Today, cyclopropane derivatives are recognized as indispensable building blocks in organic synthesis, with applications ranging from the total synthesis of complex natural products to the development of novel pharmaceuticals. Current time information in Bangalore, IN.bldpharm.comscirp.org

Below is a table summarizing key milestones in the history of cyclopropane chemistry:

| Year | Milestone | Key Contributor(s) | Significance |

| 1881 | First synthesis of cyclopropane | August Freund | Discovery of the parent cyclopropane molecule. nih.gov |

| 1884 | First synthesis of a functionalized cyclopropane | William Henry Perkin | Opened the door to the chemistry of cyclopropane derivatives. libretexts.orgreddit.com |

| 1958 | Development of the Simmons-Smith reaction | H. E. Simmons and R. D. Smith | Provided a general and stereospecific method for cyclopropanation. libretexts.org |

| 1960s | Use of diazo compounds for cyclopropanation | Various Researchers | Expanded the toolkit for synthesizing cyclopropane rings. uni-mainz.de |

| Late 20th Century | Rise of donor-acceptor cyclopropane chemistry | Various Researchers | Unlocked new modes of reactivity and synthetic applications. slideshare.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-acetylcyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-4(8)6-2-5(6)3-7/h5-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVBXESTSCGHAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Acetylcyclopropane 1 Carbonitrile and Its Derivatives

Classical and Established Synthetic Routes

Strategies Involving Functionalized Cyclopropanes as Precursors

One established method for synthesizing derivatives of 2-acetylcyclopropane-1-carbonitrile involves the use of functionalized cyclopropanes as starting materials. bris.ac.uk These precursors already contain the three-membered ring, and the desired acetyl and nitrile functionalities are introduced through subsequent chemical transformations. For instance, a doubly activated cyclopropane (B1198618) can serve as a synthetic precursor for the preparation of 4-cyano-dihydropyrroles and pyrroles. nih.gov

A notable example involves the conversion of 1-acetylcyclopropane carboxamide to 1-acetylcyclopropane carbonitrile. This transformation can be achieved using dehydrating agents like methanesulfonyl chloride in the presence of a base such as pyridine. koreascience.kr This approach highlights the utility of leveraging existing functional groups on a cyclopropane ring to introduce the nitrile moiety.

Another strategy involves the intramolecular transesterification of 2-arylcyclopropane-1,1-dicarboxylates, which can be induced by acetic acid. This method is particularly efficient for substrates containing a hydroxyl group on the aromatic ring, leading to the formation of cyclopropa[c]coumarins, a class of donor-acceptor cyclopropanes. mdpi.com

Cyclopropanation Reactions for the Formation of Acetyl- and Nitrile-Substituted Rings

Cyclopropanation reactions represent a direct and widely used approach to construct the acetyl- and nitrile-substituted cyclopropane ring system. These reactions typically involve the addition of a carbene or carbene equivalent to an alkene. A common strategy is the transition-metal-catalyzed decomposition of diazo compounds. researchgate.net For example, the reaction of alkenes with diazoacetonitrile, often catalyzed by rhodium(II) carboxylates, can yield nitrile-substituted cyclopropanes. nih.govnih.gov

The Michael-initiated ring closure (MIRC) is another powerful method for synthesizing nitrile-substituted cyclopropanes. This reaction proceeds via a tandem Michael-type addition followed by an intramolecular cyclization. For instance, the reaction of 2-arylacetonitriles with α-bromoennitriles in the presence of a base like cesium carbonate can produce dinitrile-substituted cyclopropanes under mild conditions. nih.gov

Multistep Synthetic Pathways from Simple Aliphatic Precursors

Longer, multistep synthetic sequences starting from simple, non-cyclical aliphatic precursors are also employed to construct this compound and its derivatives. One such pathway involves the monoalkylation of an alkyl acetoacetate (B1235776) with a 1,2-dihaloalkane. The resulting product is then subjected to chlorination followed by a base-induced cyclization and subsequent hydrolysis and decarboxylation to yield 1-chloro-1-acetylcyclopropane, a key intermediate for fungicides like prothioconazole. google.com

Another approach starts with the conversion of levulinic acid to succinic acid via a modified iodoform (B1672029) reaction. researchgate.net While not directly yielding the target molecule, this demonstrates the transformation of a simple keto acid into a useful C4 building block that could potentially be elaborated into a cyclopropane structure. Furthermore, the ketonization of biomass-derived carboxylic acids, such as the cross-ketonization of methyl 2-furoate with acetic acid, provides a route to acyl furans which could serve as precursors for further transformations into functionalized cyclopropanes. rsc.orgunibo.it

Modern Catalytic and Stereoselective Approaches

The development of modern catalytic systems has revolutionized the synthesis of complex molecules, including substituted cyclopropanes, by enabling high levels of stereocontrol.

Asymmetric Synthesis and Chiral Induction in Cyclopropane Formation

The demand for enantiomerically pure cyclopropane derivatives, which are crucial components of many pharmaceuticals, has driven the development of asymmetric synthetic methods. rochester.edursc.org

Enzyme-Catalyzed Reactions: Biocatalysis has emerged as a powerful tool for stereoselective cyclopropanation. Engineered enzymes, such as variants of myoglobin (B1173299) and cytochrome P450, can catalyze the cyclopropanation of olefins with high diastereo- and enantioselectivity. escholarship.orgrochester.edunih.gov For instance, an engineered sperm whale myoglobin variant has been shown to effectively catalyze the cyclopropanation of various vinylarenes with diazoketones, producing chiral cyclopropyl (B3062369) ketones with excellent stereoselectivity. rochester.edu These enzymatic products can then be chemically diversified. nih.gov

Chiral Catalysts: The use of chiral transition metal catalysts is a cornerstone of asymmetric cyclopropanation. researchgate.net Metals like rhodium, copper, and iron, when complexed with chiral ligands, can effectively catalyze the asymmetric transfer of carbenes from diazo compounds to alkenes. researchgate.net For example, chiral bifunctional phosphonium (B103445) salts have been used as catalysts for the asymmetric [2+1] cyclopropanation of 3-alkenyl-oxindoles with α-bromoketones, affording spiro[cyclopropane-oxindole] skeletons with high yields and excellent stereoselectivities. rsc.org

Chiral Auxiliaries and Substrates: Chiral induction can also be achieved by using chiral auxiliaries or substrates. While not a direct synthesis of this compound, the asymmetric synthesis of 2-arylethylamines, which can be achieved through various metal-free methods including chiral induction and organocatalysis, highlights strategies for introducing chirality that could be adapted to cyclopropane synthesis. mdpi.com

Transition Metal-Catalyzed Functionalizations and Rearrangements

Transition metal catalysis is not only crucial for asymmetric synthesis but also for a wide range of other transformations leading to functionalized cyclopropanes. mdpi.commdpi.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for forming carbon-carbon bonds and have been utilized in the synthesis of complex molecules containing cyclopropane rings. mdpi.com

Cycloaddition Reactions: Transition metals can catalyze various cycloaddition reactions involving cyclopropanes. For example, vinylcyclopropanes can undergo [3+2] and [5+1] cycloadditions catalyzed by metals like iron and iridium, leading to the formation of larger carbocyclic rings. pku.edu.cn Nickel-catalyzed intramolecular [4+2] cycloadditions of dienes with alkynes also provide a route to complex cyclic systems under mild conditions. williams.edu

C-H Activation and Functionalization: Recent advances in transition metal-catalyzed C-H activation have opened up new avenues for the direct functionalization of organic molecules. mdpi.com While direct application to this compound is not extensively documented, these methods hold promise for the future development of more efficient synthetic routes.

Below is a summary of different synthetic approaches:

| Synthetic Approach | Description | Key Reagents/Catalysts | Ref. |

| Functionalized Precursors | Modification of existing cyclopropane rings. | Methanesulfonyl chloride, pyridine | koreascience.kr |

| Cyclopropanation (MIRC) | Michael-initiated ring closure of acyclic precursors. | Cesium carbonate | nih.gov |

| Cyclopropanation (Diazo) | Reaction of alkenes with diazo compounds. | Rhodium(II) carboxylates | nih.govnih.gov |

| Multistep Synthesis | Synthesis from simple aliphatic starting materials. | Alkyl acetoacetate, 1,2-dihaloalkane | google.com |

| Asymmetric Biocatalysis | Enzyme-catalyzed stereoselective cyclopropanation. | Engineered myoglobin, cytochrome P450 | escholarship.orgrochester.edunih.gov |

| Asymmetric Catalysis | Use of chiral transition metal catalysts. | Chiral phosphonium salts, Rh, Cu, Fe complexes | researchgate.netrsc.org |

| Transition Metal Cycloadditions | Catalytic cycloaddition reactions of cyclopropane derivatives. | Fe, Ir, Ni catalysts | pku.edu.cnwilliams.edu |

Chemo-Enzymatic Synthesis and Biocatalytic Strategies for Enantiopure Cyclopropanes

The synthesis of enantiomerically pure cyclopropanes is of significant interest due to their prevalence as pharmacophores in drug molecules and bioactive natural products. nih.gov Chemo-enzymatic strategies, which combine the selectivity of biological catalysts with the practicality of chemical synthesis, have emerged as powerful tools for this purpose. nih.govrochester.edu These methods offer an alternative to traditional chemocatalytic protocols that often depend on expensive and toxic heavy metals like rhodium and ruthenium. nih.gov

Biocatalytic cyclopropanation, particularly using engineered hemoproteins such as myoglobin (Mb) and cytochrome P450, has proven effective for creating stereochemically dense cyclopropanes with high selectivity. researchgate.netutdallas.edu Engineered myoglobin variants can catalyze asymmetric olefin cyclopropanation with exceptional levels of diastereoselectivity and enantioselectivity (often >99% de and ee). nih.govresearchgate.net

A common approach involves the reaction of an olefin with a diazo reagent, which serves as a carbene precursor. For the synthesis of precursors to this compound, this could involve the myoglobin-catalyzed reaction of an alkene with diazoacetonitrile or a diazoketone. nih.govresearchgate.net A compartmentalized reaction system can be employed where the often unstable diazoacetonitrile is generated in situ, allowing for its safe and practical use in these protein-catalyzed reactions. researchgate.netresearchgate.net The resulting nitrile-substituted cyclopropanes can be produced on a preparative scale with high turnover numbers and then chemically diversified into a variety of functionalized chiral cyclopropanes. researchgate.net

Similarly, engineered myoglobin variants have been successfully used with diazoketone carbene donors to produce cyclopropyl ketones from a wide array of vinylarene substrates. nih.gov This biocatalytic approach is not only highly stereoselective but also offers a broad substrate scope, accommodating various α-aryl and α-alkyl diazoketone derivatives. nih.gov The resulting enantiopure cyclopropyl ketones are versatile building blocks that can be transformed into diverse scaffolds, including α-cyclopropyl alcohols, amines, and fluorides. nih.gov

Below is a table summarizing the performance of engineered myoglobin catalysts in the synthesis of functionalized cyclopropanes, which are structurally related to this compound.

| Catalyst | Substrate | Carbene Donor | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Yield/Turnovers | Ref |

| Engineered Myoglobin | Various Olefins | Diazoacetonitrile | up to 99.9% | up to 99.9% | up to 5,600 TONs | researchgate.net |

| Mb(H64G,V68A) | Styrene | Diazoketone | >99% | >99% | Quantitative | rochester.edu |

| Mb(H64V,V68G) | Various Styrenes | Ethyl α-diazopyruvate | up to >99% | up to 99% | High | utdallas.edu |

Photoredox-Catalyzed Cyclopropanation and Functionalization

Visible-light photoredox catalysis has become a powerful strategy for organic synthesis, enabling the activation of stable molecules under mild conditions. d-nb.info This approach is particularly relevant for the synthesis and functionalization of cyclopropanes. bohrium.comthieme-connect.com While methods using carbenoids or ylides are common, those based on radical species have been less explored until recently. chemistryviews.org

Photoredox-catalyzed cyclopropanation can be achieved by reacting Michael-acceptor compounds with a methylene-transfer reagent, such as diiodomethane, in the presence of a photocatalyst like Ru(bpy)₃₂. chemistryviews.org The reaction proceeds through a photocatalytically generated iodomethyl radical carbenoid that cyclopropanates the alkene. chemistryviews.org This method is effective for a range of substrates, including α,β-unsaturated ketones and aldehydes, which are structurally analogous to the precursors of this compound. chemistryviews.org

Furthermore, photoredox catalysis enables the ring-opening functionalization of aryl cyclopropanes, which are typically less reactive than donor-acceptor (D-A) cyclopropanes. bohrium.comacs.org The process involves a single-electron transfer (SET) from the aryl cyclopropane to an excited photocatalyst, generating a cyclopropyl aryl radical cation. nih.gov This activation weakens a C-C bond in the cyclopropane ring, facilitating a regioselective nucleophilic attack that leads to ring-opening and the formation of a 1,3-difunctionalized product. bohrium.comnih.gov This strategy has been used for various transformations, including oxo-amination, hydroheterofunctionalization, and 1,3-oxypyridylation. bohrium.comacs.orgnih.gov

A cooperative approach combining photoredox catalysis with N-heterocyclic carbene (NHC) catalysis has also been developed for the 1,3-difunctionalization of aryl cyclopropanes. d-nb.inforsc.org This method allows for a cascade reaction involving ring-opening, carboxylation, and acylation, yielding complex products like γ-aroyloxy ketones. d-nb.info

The table below details representative conditions for photoredox-catalyzed cyclopropanation.

| Substrate Type | Reagent | Photocatalyst | Reaction Type | Ref |

| Michael Acceptors (Chalcones) | Diiodomethane | Ru(bpy)₃₂ | Cyclopropanation | chemistryviews.org |

| Aryl Cyclopropanes | Carboxylic Acids, 4-Cyanopyridines | Organic Dye | Ring-opening 1,3-Oxypyridylation | acs.org |

| Aryl Cyclopropanes | Azaarenes, O₂ | Organic Dye | Ring-opening Oxo-amination | nih.gov |

| Aryl Cyclopropanes | Carboxylic Acids, Aldehydes | 4CzIPN / NHC | Ring-opening/Acylation Cascade | d-nb.info |

Modular Synthesis Strategies for Complex Cyclopropane Scaffolds

Construction of Cyclopropane-Fused Heterocyclic Systems

Cyclopropane-fused N-heterocycles are valuable scaffolds in medicinal chemistry, appearing in various biologically active compounds. nih.govnih.gov Modular synthesis strategies that allow for the rapid assembly of these complex structures from simple, readily available starting materials are highly desirable.

One powerful approach involves an intramolecular cyclopropanation of α-diazo amides derived from unsaturated amines. nih.gov This strategy begins with the synthesis of secondary amines, which are then acylated using novel α-diazo acylating agents. The resulting α-diazo amides undergo an intramolecular cyclopropanation to yield a diverse array of cyclopropane-fused lactams, including fused, bridged, and spiro ring systems. nih.govnih.gov This operationally simple transformation is notable for its broad functional group tolerance. nih.gov

Another key strategy for building cyclopropane-fused heterocycles involves the cycloaddition reactions of donor-acceptor (D-A) cyclopropanes. For instance, 2-aroyl-3-aryl-1,1-dicyanocyclopropanes, which possess two acceptor groups similar to this compound, undergo an acetic acid-catalyzed (3+2) cyclization with arylhydrazines. bohrium.com This reaction proceeds through condensation, ring-opening, and a double nucleophilic cyclization cascade to afford trans-4-dicyanomethyl-1,3,5-triaryl-4,5-dihydropyrazoles with high regioselectivity and stereoselectivity. bohrium.com Similarly, Sc(OTf)₃-catalyzed [3+3] cycloadditions between cyclopropane 1,1-diesters and phthalazinium dicyanomethanides produce complex 3,4-dihydro-1H-pyrido[2,1-a]phthalazine derivatives in excellent yields. acs.org

| Cyclopropane Type | Reaction Partner | Catalyst/Conditions | Resulting Heterocycle | Ref |

| Unsaturated α-diazo amides | (Intramolecular) | Rh₂(OAc)₄ | Cyclopropane-fused Lactams | nih.gov |

| 2-Aroyl-1,1-dicyanocyclopropanes | Arylhydrazines | Acetic Acid | Dihydropyrazoles | bohrium.com |

| Cyclopropane 1,1-diesters | Phthalazinium Dicyanomethanides | Sc(OTf)₃ | Pyrido[2,1-a]phthalazines | acs.org |

Donor-Acceptor Cyclopropane Chemistry in Synthetic Design

Donor-acceptor (D-A) cyclopropanes are highly versatile three-carbon building blocks in organic synthesis. nih.govwiley-vch.de The defining feature of these compounds is the presence of both an electron-donating (D) and an electron-accepting (A) group on the cyclopropane ring. In the case of this compound, the ring is substituted with two electron-accepting groups (acetyl and carbonitrile), making it a "D-A" type cyclopropane where the ring itself can act as the donor component. The polarization of the C-C bond between the substituted carbons, combined with significant ring strain (approx. 115 kJ mol⁻¹), makes these molecules behave as 1,3-zwitterionic synthons. nih.govrsc.org

This inherent reactivity allows D-A cyclopropanes to readily participate in formal cycloaddition reactions. They are known to undergo (3+2)-cycloadditions with a variety of hetero-2π components, including aldehydes, ketones, imines, and N-sulfinylamines. nih.govnih.gov For example, the reaction of D-A cyclopropanes with N-sulfinylamines, catalyzed by a Lewis acid like Sc(OTf)₃, yields cyclic sulfinamides (isothiazolidine-S-oxides) with high diastereoselectivity. nih.gov

The reactivity of D-A cyclopropanes can be triggered by Lewis or Brønsted acids, which facilitate the ring-opening. chemrxiv.org This activation mode has been extensively used in intramolecular ring-opening cyclizations to construct a wide range of carbocyclic and heterocyclic frameworks. rsc.org A novel activation method involves treating D-A cyclopropanes containing a phenolic donor group with a base. This leads to deprotonation and rapid isomerization to a transient quinone methide, which can then be trapped by nucleophiles in annulation reactions to form dihydrobenzofurans. chemrxiv.org

The versatility of D-A cyclopropanes makes them powerful intermediates in synthetic design, providing access to complex molecular architectures through predictable ring-opening and cycloaddition pathways. rsc.orgresearchgate.net

| D-A Cyclopropane Type | Reaction Partner | Reaction Type | Product | Ref |

| Diester-substituted | N-Sulfinylamines | (3+2)-Cycloaddition | Isothiazolidine-S-oxides | nih.gov |

| Diester-substituted | Phthalazinium Ylides | (3+3)-Cycloaddition | Pyrido[2,1-a]phthalazines | acs.org |

| 2-Aroyl-1,1-dicyano | Arylhydrazines | (3+2)-Cycloaddition | Dihydropyrazoles | bohrium.com |

| Phenolic donor | Sulfur Ylides | [4+1] Annulation | Dihydrobenzofurans | chemrxiv.org |

Chemical Transformations and Mechanistic Reactivity of 2 Acetylcyclopropane 1 Carbonitrile

Cyclopropane (B1198618) Ring-Opening Reactions

The inherent strain of the cyclopropane ring (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions, a process often facilitated by the presence of donor and acceptor substituents. unl.pt These "donor-acceptor" (D-A) cyclopropanes are versatile three-carbon building blocks in organic synthesis. uni-regensburg.de The activation of D-A cyclopropanes can be achieved through Lewis acids, which coordinate to the electron-withdrawing groups, or under basic conditions. uni-regensburg.desnnu.edu.cnrsc.org

Nucleophilic attack is a common method for opening the cyclopropane ring in D-A systems. The regioselectivity of the attack is dictated by the electronic nature of the substituents. In the case of 2-acetylcyclopropane-1-carbonitrile, the acetyl and nitrile groups polarize the C-C bonds of the cyclopropane ring, making the carbon atoms susceptible to nucleophilic attack.

The stereochemical outcome of these reactions is a critical aspect, often influenced by the nature of the nucleophile and the reaction conditions. nih.govnih.gov Neighboring group participation can play a significant role in controlling the stereoselectivity, leading to the formation of specific stereoisomers. nih.govnih.govcolab.ws For instance, the use of chiral catalysts can enable enantioselective ring-opening reactions, yielding enantioenriched products. snnu.edu.cn The stereospecificity of the reaction has been demonstrated where an enantiomerically pure D-A cyclopropane afforded an enantiopure 1,3-carbothiolated product.

Research has shown that the 1,2-trans selectivity in nucleophilic substitution reactions of pyran-derived acetals increases with the reactivity of the incoming nucleophile. nih.govnih.gov This suggests the involvement of both cis-fused dioxolenium ions and oxocarbenium ions in the stereochemistry-determining step. nih.govnih.gov Furthermore, decreasing the electron-donating ability of a neighboring group can increase the preference for 1,2-trans products. nih.govnih.gov

While less common than nucleophilic pathways, electrophilic and radical-mediated ring-opening reactions of cyclopropanes provide alternative synthetic routes. Electrophilic attack on the cyclopropane ring can be initiated by strong electrophiles, leading to the formation of a carbocationic intermediate that can be trapped by a nucleophile.

Radical-mediated ring-opening reactions have gained significant attention. beilstein-journals.orgnih.gov These reactions typically involve the generation of a radical species that adds to the cyclopropane ring, initiating its cleavage. beilstein-journals.orgnih.gov The stability of the resulting radical intermediate often directs the regioselectivity of the ring opening. stackexchange.com For instance, the reduction of acetylcyclopropanes with metal-ammonia solutions proceeds through a radical-anionic intermediate, leading to ring cleavage. rsc.org This process is characterized by the transfer of two electrons per molecule and can result in reductive dimerization at low metal concentrations. rsc.org

Oxidative radical ring-opening/cyclization reactions of cyclopropane derivatives, including methylenecyclopropanes, cyclopropyl (B3062369) olefins, and cyclopropanols, have been extensively studied. beilstein-journals.orgnih.gov These reactions often utilize oxidants like manganese(III) acetate (B1210297) or silver(II) fluoride (B91410) to generate the initial radical. beilstein-journals.org The subsequent ring-opening and cyclization cascade can lead to the formation of complex cyclic structures. beilstein-journals.orgnih.gov

| Reaction Type | Initiator/Catalyst | Key Intermediates | Outcome | Reference |

|---|---|---|---|---|

| Nucleophilic Ring-Opening | Lewis Acids (e.g., MgI2, Sn(OTf)2), Bases | Zwitterionic intermediates, Dioxolenium ions | Formation of 1,3-difunctionalized products | uni-regensburg.desnnu.edu.cnresearchgate.net |

| Electrophilic Ring-Opening | Strong Electrophiles | Carbocationic intermediates | Addition of electrophile and nucleophile across the ring | nih.gov |

| Radical-Mediated Ring-Opening | Radical Initiators (e.g., AIBN), Oxidants (e.g., Mn(OAc)3) | Radical adducts, Ring-opened radical intermediates | Formation of functionalized open-chain or cyclic products | beilstein-journals.orgnih.govresearchgate.net |

A powerful application of cyclopropane ring-opening is its integration into tandem reaction sequences, where the initial cleavage is followed by one or more cyclization steps. These cascades allow for the rapid construction of complex molecular architectures from simple starting materials.

For example, the Lewis acid-catalyzed reaction of D-A cyclopropanes with bis-nucleophiles can lead to the formation of bicyclic heterocyclic systems through a cascade ring-opening/cyclization process. uni-regensburg.de In one instance, thiourea (B124793) acting as an N,N-bis-nucleophile reacted with a fused bicyclic cyclopropane in a formal [4+1]-cycloaddition to yield bicyclic compounds containing an N-substituted γ-lactam moiety with high diastereoselectivity. uni-regensburg.de Similarly, the reaction of 1-acetylcyclopropanecarboxamides with N-halosuccinimide, catalyzed by a carboxylic acid, proceeds via a halonium-initiated tandem oxa-cyclization and ring-opening of the cyclopropane to afford 5-amino-3(2H)-furanones. lnu.edu.cn

Another example involves the zinc-catalyzed tandem reaction of 1,1-cyclopropanediesters with 2-alkynyl indoles. This sequence, consisting of a nucleophilic ring-opening of the cyclopropane followed by a Conia-ene ring closure, provides an efficient one-step synthesis of tetrahydrocarbazoles. nih.gov

The unique reactivity of the cyclopropane ring has also been exploited in biocatalysis. Enzymes can mediate the ring-opening of cyclopropanes, often with high stereoselectivity. For instance, haloperoxidases can catalyze the addition of halide ions and hydrogen peroxide to the cyclopropane ring, mimicking the reactivity of an olefinic double bond, to produce γ-halohydrins. unl.pt This enzyme-mediated ring-opening typically follows Markovnikov's rule. unl.pt

Furthermore, some enzymes are specifically inhibited by cyclopropane-containing molecules due to the ring's ability to act as a mechanism-based inactivator. unl.pt For example, 1-aminocyclopropane-1-carboxylic acid (ACC), a close structural analog of this compound, is the biosynthetic precursor to ethylene (B1197577) in plants, a process catalyzed by ACC oxidase. mdpi.org Certain cyclopropane derivatives can inhibit enzymes involved in amino acid biosynthesis. unl.pt While specific studies on enzyme-mediated transformations of this compound are not widely reported, the known reactivity of related cyclopropane derivatives suggests potential for biocatalytic applications. unl.ptmdpi.org

Reactivity of Peripheral Functional Groups

Beyond the reactivity of the cyclopropane ring itself, the acetyl and nitrile functional groups of this compound exhibit their own characteristic reactions.

The carbonyl group of the acetyl moiety is a key site of reactivity. pdx.edu It is electrophilic at the carbon atom and nucleophilic at the oxygen atom. pdx.edusavemyexams.com This polarity allows for a wide range of nucleophilic addition reactions. masterorganicchemistry.comksu.edu.sapressbooks.pub Aldehydes are generally more reactive than ketones in nucleophilic additions due to reduced steric hindrance. pdx.eduksu.edu.sapressbooks.pub

Nucleophilic Additions: A variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents), cyanides, and amines, can add to the carbonyl carbon. pdx.edumasterorganicchemistry.comksu.edu.sa These reactions typically proceed via a tetrahedral intermediate. ksu.edu.sa The addition of a Grignard reagent to the acetyl group would result in the formation of a tertiary alcohol after acidic workup.

Condensation Reactions: The acetyl group can also participate in condensation reactions, such as the aldol (B89426) condensation, where an enolate reacts with another carbonyl compound. youtube.comyoutube.com These reactions are fundamental in carbon-carbon bond formation.

Nitrile Group Transformations: Hydrolysis, Reduction, and Cascade Reactions

The nitrile group of this compound is a versatile functional handle that can undergo a variety of chemical transformations, including hydrolysis to amides and carboxylic acids, reduction to primary amines, and participation in cascade reaction sequences. These transformations provide access to a diverse range of valuable building blocks for organic synthesis.

The hydrolysis of nitriles can be performed under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid, such as hydrochloric acid, which proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack of water to form an imidic acid intermediate. This intermediate then tautomerizes to the more stable amide. Further hydrolysis of the amide under the reaction conditions leads to the corresponding carboxylic acid and an ammonium (B1175870) salt.

Basic hydrolysis is carried out by heating the nitrile with an aqueous solution of a strong base like sodium hydroxide (B78521). The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile, forming an imidic acid intermediate after protonation, which then tautomerizes to an amide. Similar to acidic hydrolysis, the amide can be further hydrolyzed under basic conditions to yield a carboxylate salt and ammonia. It is noteworthy that the hydrolysis of nitriles to amides can sometimes be challenging to stop at the amide stage, as the amide is often more readily hydrolyzed than the starting nitrile under the same conditions. However, milder reaction conditions have been developed to achieve this selective transformation.

The reduction of the nitrile group in this compound to a primary amine can be effectively achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction typically involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by a second hydride transfer to form a diaminoaluminum complex, which upon aqueous workup, yields the primary amine. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce nitriles but can be used for the selective reduction of the ketone functionality.

Cascade reactions, also known as tandem or domino reactions, offer an efficient strategy for the synthesis of complex molecules from simpler starting materials in a single operation, thus minimizing waste and improving atom economy. While specific cascade reactions starting from this compound are not extensively documented in the provided search results, the bifunctional nature of this molecule, possessing both a nucleophilic enolizable position and an electrophilic nitrile carbon, makes it a prime candidate for such transformations. For instance, a Michael addition to an α,β-unsaturated system could be followed by an intramolecular cyclization onto the nitrile group. A new type of cascade reaction has been reported for the direct formation of substituted 1,1,2,2-tetracyanocyclopropanes from carbonyl compounds and malononitrile.

Table 1: Nitrile Group Transformations of this compound

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Hydrolysis to Amide | Mild H⁺ or OH⁻ | 2-Acetylcyclopropane-1-carboxamide |

| Hydrolysis to Carboxylic Acid | Strong H⁺ or OH⁻, heat | 2-Acetylcyclopropane-1-carboxylic acid |

| Reduction to Primary Amine | 1. LiAlH₄, THF; 2. H₂O | (1-Amino-2-acetylcyclopropyl)methanamine |

α-Functionalization and Enolization Chemistry Adjacent to Carbonyl and Nitrile Moieties

The presence of both a carbonyl group and a nitrile group in this compound significantly influences the reactivity of the α-protons. The protons on the carbon atom situated between these two electron-withdrawing groups exhibit enhanced acidity, facilitating the formation of a resonance-stabilized enolate ion under basic conditions. This enolate is an ambident nucleophile, capable of reacting with electrophiles at either the α-carbon or the oxygen atom of the carbonyl group.

The formation of the enolate is a key step for various α-functionalization reactions. The choice of base is crucial for controlling the regi

Advanced Spectroscopic Techniques for Structural Elucidation of 2 Acetylcyclopropane 1 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering detailed insights into the chemical environment of individual atoms.

High-Resolution 1H and 13C NMR for Detailed Structural Analysis

High-resolution ¹H and ¹³C NMR spectroscopy provides direct information about the number and types of protons and carbons in a molecule, respectively. bhu.ac.in The chemical shifts observed in these spectra are indicative of the electronic environment surrounding each nucleus.

In the ¹H NMR spectrum of 2-Acetylcyclopropane-1-carbonitrile, distinct signals are expected for the protons of the cyclopropane (B1198618) ring, the acetyl group, and the proton adjacent to the nitrile group. The multiplicity of these signals, governed by spin-spin coupling, reveals the number of neighboring protons.

The ¹³C NMR spectrum complements the proton data by identifying all non-equivalent carbon atoms. bhu.ac.in The chemical shifts for the carbonyl carbon, the nitrile carbon, and the carbons of the cyclopropane ring appear in characteristic regions of the spectrum. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclopropane Ring Protons | 1.0 - 2.5 | 10 - 40 |

| Acetyl Protons (CH₃) | 2.0 - 2.5 | 20 - 30 |

| Carbonyl Carbon (C=O) | - | 205 - 220 |

| Nitrile Carbon (C≡N) | - | 110 - 120 |

Note: These are general predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms and elucidating the stereochemistry of a molecule. princeton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would reveal correlations between the protons on the cyclopropane ring, helping to map out their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com This provides a direct link between the ¹H and ¹³C NMR spectra, confirming which protons are bonded to which carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. researchgate.net Correlations in a NOESY spectrum indicate that protons are close to each other in space, which is vital for determining the relative stereochemistry of the substituents on the cyclopropane ring.

Application of GIAO-DFT Calculations for NMR Chemical Shift Prediction

Quantum mechanical calculations, specifically the Gauge-Including Atomic Orbital (GIAO) method within Density Functional Theory (DFT), have become powerful tools for predicting NMR chemical shifts. mdpi.com By creating a theoretical model of the this compound molecule, its ¹H and ¹³C NMR chemical shifts can be calculated. These theoretical values can then be compared with the experimental data to confirm the proposed structure and assign the observed signals with a high degree of confidence. rsc.orgbenthamopen.comnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of a molecule with very high precision, often to several decimal places. bioanalysis-zone.comspectroscopyonline.com This allows for the determination of the "exact mass" of this compound. libretexts.org The exact mass is calculated based on the masses of the most abundant isotopes of the constituent elements (carbon, hydrogen, nitrogen, and oxygen). By comparing the experimentally measured exact mass with the theoretical exact mass for the molecular formula C₆H₇NO, the elemental composition can be unequivocally confirmed.

Table 2: Molecular Formula and Masses for this compound

| Property | Value |

| Molecular Formula | C₆H₇NO |

| Nominal Mass | 109 u |

| Exact Mass | 109.0528 u |

Fragmentation Pattern Analysis for Structural Confirmation

In a mass spectrometer, molecules are ionized, and the resulting molecular ion can undergo fragmentation. The pattern of these fragment ions is characteristic of the molecule's structure and can be used as a "fingerprint" for identification. udel.edu

For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the cyclopropane ring, leading to the formation of an acylium ion (CH₃CO⁺, m/z 43) and a cyclopropylnitrile radical cation. miamioh.edu

Loss of the acetyl group: Fragmentation resulting in the loss of the acetyl group as a radical, leading to a fragment corresponding to the protonated cyclopropane-1-carbonitrile.

Cleavage of the cyclopropane ring: The strained three-membered ring can also fragment in various ways, leading to a series of smaller ions. libretexts.org

Analysis of these characteristic fragmentation patterns provides corroborating evidence for the proposed structure of this compound. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. These methods are particularly powerful for identifying functional groups and providing a unique "fingerprint" for a molecule.

The IR and Raman spectra of this compound are dominated by characteristic stretching vibrations of its acetyl and nitrile functionalities. The position of the carbonyl (C=O) stretching frequency is sensitive to its chemical environment, including ring strain and electronic effects. In saturated acyclic ketones, this band typically appears around 1715 cm⁻¹. For acetylcyclopropane, the C=O stretch is observed at a slightly lower frequency, which can be attributed to conjugation with the cyclopropane ring.

The nitrile (C≡N) group exhibits a sharp and intense absorption in a relatively uncongested region of the IR spectrum, typically between 2260 and 2220 cm⁻¹. For saturated nitriles, this peak is generally found in the 2260-2240 cm⁻¹ range rsc.org. The presence of the electron-withdrawing acetyl group and the unique electronic nature of the cyclopropane ring are expected to influence the precise frequency of the C≡N stretch in this compound. Any shift from these expected values can provide insight into the electronic interplay between the substituent groups and the cyclopropyl (B3062369) ring.

Table 1: Characteristic Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) | Expected Frequency in this compound (cm⁻¹) |

| Acetyl (C=O) | Stretching | 1680 - 1750 | ~1700 - 1720 |

| Nitrile (C≡N) | Stretching | 2220 - 2260 | ~2240 - 2250 |

| Cyclopropane C-H | Stretching | 3000 - 3100 | ~3050 |

| Methyl C-H | Stretching | 2870 - 2960 | ~2920, 2950 |

Data in the table is estimated based on typical values for related compounds and the expected electronic effects in the target molecule.

Beyond the characteristic stretches of the carbonyl and nitrile groups, the entire mid-infrared region (approximately 4000 to 400 cm⁻¹) provides a complex and unique pattern of absorptions known as the "molecular fingerprint". rushim.ru This region contains a multitude of bending, stretching, and torsional vibrations involving the cyclopropane ring, the methyl group, and the carbon-carbon single bonds.

For this compound, specific vibrations to analyze would include the C-H stretching and bending modes of the cyclopropane ring, which are typically found at higher frequencies than in unstrained alkanes due to the increased s-character of the C-H bonds. sigmaaldrich.com The symmetric and asymmetric bending vibrations of the methyl group would also be present. By comparing the experimental IR and Raman spectra with theoretical spectra calculated using computational methods like Density Functional Theory (DFT), a detailed assignment of each vibrational mode can be achieved. This correlative approach provides a high degree of confidence in the structural assignment of the molecule.

X-ray Crystallography for Absolute Stereochemical and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. For this compound, which is chiral, X-ray analysis of a single crystal would unambiguously determine its absolute stereochemistry (i.e., the R/S configuration at its stereocenters).

The resulting crystallographic data would reveal the preferred conformation of the molecule in the crystal lattice. This includes the orientation of the acetyl and nitrile groups relative to the cyclopropane ring and to each other. Such information is crucial for understanding intermolecular interactions, such as dipole-dipole interactions and potential weak hydrogen bonds, which govern the crystal packing.

Table 2: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 6.2 |

| c (Å) | 10.1 |

| β (°) | 95.5 |

| Volume (ų) | 528 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.30 |

This data is hypothetical and serves as an example of what would be obtained from an X-ray crystallographic study.

Rotational Spectroscopy for Gas-Phase Molecular Structure and Conformation

Rotational spectroscopy, typically performed using microwave radiation, provides highly accurate information about the structure of a molecule in the gas phase, free from intermolecular interactions. By measuring the frequencies of transitions between quantized rotational states, the moments of inertia of the molecule can be determined with exceptional precision.

From the moments of inertia, a detailed molecular geometry, including bond lengths and bond angles, can be derived. For this compound, rotational spectroscopy could distinguish between different conformational isomers (conformers) that might exist in the gas phase due to rotation around the C-C single bonds. The presence of a permanent dipole moment, arising from the polar carbonyl and nitrile groups, makes this molecule a suitable candidate for such studies. The analysis of the spectra of different isotopologues (molecules in which one or more atoms have been replaced by their isotopes) would further refine the structural determination.

Computational and Theoretical Investigations of 2 Acetylcyclopropane 1 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, providing deep insights into the electronic nature of molecules. For 2-Acetylcyclopropane-1-carbonitrile, these methods can unravel the effects of the electron-withdrawing acetyl and nitrile groups on the strained cyclopropane (B1198618) ring.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on their electron density. For this compound, DFT can be employed to determine key properties that govern its reactivity.

Geometric Optimization: DFT calculations can predict the most stable three-dimensional arrangement of atoms (the ground state geometry). This would reveal the precise bond lengths and angles within the molecule, showing how the acetyl and nitrile substituents distort the cyclopropane ring from its ideal geometry. Studies on other substituted cyclopropanes have shown that σ-acceptor groups, like the nitrile and acetyl groups, can cause a lengthening of the distal C-C bond (the bond opposite the substituent) and a shortening of the two vicinal C-C bonds. nih.gov

Electronic Properties: DFT can map the electron density distribution, highlighting the electron-rich and electron-deficient regions of the molecule. The electron-withdrawing nature of the carbonyl and nitrile groups is expected to polarize the molecule significantly. This can be visualized using electrostatic potential (ESP) maps, which are crucial for predicting sites susceptible to nucleophilic or electrophilic attack.

Reactivity Descriptors: DFT provides numerical descriptors that quantify reactivity. These include hardness, softness, and the Fukui function, which help in predicting how the molecule will interact with other reagents.

DFT has been successfully used to investigate the mechanisms of various reactions involving cyclopropane derivatives, such as hydroboration and cycloadditions. researchgate.netacs.org For instance, a DFT study on the hydroboration of substituted cyclopropanes utilized the B3LYP functional to map out the reaction pathways and identify transition states. researchgate.net A similar approach could elucidate the reaction mechanisms of this compound.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. These methods are generally more computationally demanding than DFT but can offer higher accuracy for certain properties.

Energy Calculations: High-level ab initio methods like Coupled Cluster (CC) or Møller-Plesset perturbation theory (MP2) can provide very accurate calculations of the molecule's total energy. nih.gov This is essential for determining thermodynamic properties such as the enthalpy of formation and ring strain energy. acs.orgnih.gov For example, high-level ab initio calculations have been used to estimate the ring strain energies of various three-membered ring compounds. nih.gov

Spectroscopic Properties: Ab initio methods can predict spectroscopic data, such as vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. publish.csiro.au Comparing these theoretical spectra with experimental data can help confirm the molecule's structure and conformational preferences.

A comparative study on halocyclopropanes used various ab initio levels of theory (HF, MP2, CCSD) to generate a comprehensive dataset of geometric and energetic data, highlighting the utility of these methods in systematically understanding substituted cyclopropanes. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org

HOMO and LUMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile). The LUMO is the innermost orbital without electrons and acts as an electron acceptor (electrophile). youtube.com For this compound, the locations and energies of these orbitals are critical. The electron-withdrawing acetyl and nitrile groups are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted cyclopropane.

Predicting Reactivity: The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. FMO analysis can predict the regioselectivity and stereoselectivity of reactions, such as cycloadditions, by examining the orbital symmetry and the magnitude of the orbital coefficients on different atoms. wikipedia.orgresearchwithrutgers.com The bonding in cyclopropane itself is often described using the Walsh orbital model, which provides a basis for understanding how substituents affect the ring's frontier orbitals. bluffton.eduslideshare.net

The accuracy of any quantum chemical calculation depends on the chosen "level of theory" (the method, e.g., DFT, MP2) and the "basis set" (the set of mathematical functions used to build the molecular orbitals).

Basis Sets: Basis sets range from minimal (e.g., STO-3G) to very large and flexible (e.g., aug-cc-pVTZ). A larger basis set generally yields more accurate results but at a higher computational cost. For a molecule like this compound, which contains heteroatoms and a strained ring, a polarized and diffuse basis set (e.g., 6-311++G(d,p)) is often necessary to accurately describe the electron distribution and weak interactions. nih.gov

Level of Theory: The choice of method depends on the desired balance between accuracy and computational expense. DFT functionals like B3LYP are often a good starting point for geometry optimizations and frequency calculations. researchgate.net For higher accuracy in energy calculations, methods like CCSD(T) or composite methods (e.g., G3, CBS) are preferred, though they are much more demanding. acs.org

The table below illustrates a typical comparison of computational methods that could be applied to study this compound.

| Method | Basis Set | Typical Application | Relative Cost | Expected Accuracy |

| DFT (B3LYP) | 6-31G(d) | Geometry Optimization, Vibrational Frequencies | Low | Good for geometries |

| DFT (M06-2X) | 6-311+G(d,p) | Thermochemistry, Reaction Barriers | Medium | Good for kinetics |

| MP2 | cc-pVTZ | Electron Correlation Effects, Accurate Geometries | High | High for geometries |

| CCSD(T) | aug-cc-pVTZ | High-Accuracy "Gold Standard" Energies | Very High | Excellent for energies |

Molecular Dynamics and Conformational Space Exploration

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and dynamic processes. nih.gov

For this compound, MD simulations could be used to:

Explore Conformational Isomers: The molecule has a rotatable bond between the cyclopropane ring and the acetyl group. MD simulations can explore the different rotational conformations (rotamers) and determine their relative populations and the energy barriers for interconversion.

Solvent Effects: MD simulations can explicitly include solvent molecules (e.g., water, organic solvents), allowing for the study of how the solvent affects the molecule's conformation and reactivity. aip.orgacs.org The interaction between the polar nitrile and acetyl groups with solvent molecules would be of particular interest.

Simulate System Behavior: By simulating the system at different temperatures and pressures, MD can predict macroscopic properties and provide a dynamic picture of intermolecular interactions. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the lowest-energy reaction pathway. nih.gov

For this compound, computational modeling could investigate:

Ring-Opening Reactions: The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions. Computational studies could model the pathways for thermal or acid/base-catalyzed ring-opening, predicting the activation energies and the structure of the resulting products. bohrium.com

Reactions at the Functional Groups: The acetyl and nitrile groups are also reactive sites. Modeling could explore nucleophilic addition to the carbonyl carbon or reactions involving the acidic protons on the carbon adjacent to the carbonyl group.

Catalytic Cycles: If the molecule is involved in a catalytic reaction, computational modeling can trace the entire catalytic cycle, identifying the rate-determining step and providing insights for catalyst optimization. unirioja.esacs.orgdiva-portal.orgacs.org DFT calculations are frequently used to study the stereoselectivity of such reactions by comparing the energies of different transition states. acs.org

Transition State Characterization and Reaction Pathway Determination

The study of a chemical reaction's mechanism involves identifying the transition state—the highest energy point along the reaction coordinate. Computational methods are used to locate and characterize the geometry and energy of these short-lived structures. For a molecule like this compound, potential reactions could include ring-opening, reactions at the acetyl group, or transformations involving the nitrile group.

Determining the reaction pathway, often by calculating the Intrinsic Reaction Coordinate (IRC), reveals the sequence of structural changes as reactants transform into products via the transition state. This analysis helps to confirm that a calculated transition state correctly connects the desired reactants and products.

Kinetic and Thermodynamic Aspects of Transformations

Computational chemistry allows for the calculation of key thermodynamic quantities that govern a reaction's feasibility and outcome. The relative stability of reactants, products, and intermediates determines the thermodynamic favorability of a transformation. By calculating the Gibbs free energy change (ΔG), one can predict whether a reaction will be spontaneous.

Kinetic analysis involves calculating the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur. This is determined by the energy difference between the reactants and the transition state. A higher activation energy corresponds to a slower reaction rate. These calculations can help differentiate between kinetically and thermodynamically controlled reaction products, where the former is formed faster (lower Ea) and the latter is more stable (lower G).

Table 1: Hypothetical Thermodynamic and Kinetic Data

This table illustrates the type of data that would be generated from a computational study of a hypothetical reaction of this compound.

| Parameter | Reactant | Transition State | Product A (Kinetic) | Product B (Thermodynamic) |

| Relative Enthalpy (kcal/mol) | 0.0 | +25.0 | -10.0 | -15.0 |

| Relative Gibbs Free Energy (kcal/mol) | 0.0 | +26.5 | -8.0 | -14.0 |

| Activation Energy (kcal/mol) | - | 25.0 | - | - |

Note: Data is illustrative and not based on actual experimental or computational results for this compound.

Solvent Effects and Catalysis Modeling

The solvent in which a reaction is performed can significantly influence its rate and outcome by stabilizing or destabilizing reactants, intermediates, and transition states. Computational models can account for these solvent effects, either implicitly by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly by including individual solvent molecules in the calculation.

Catalysis modeling involves simulating how a catalyst alters the reaction pathway. A catalyst typically provides an alternative route with a lower activation energy. Computational studies can model the interaction of this compound with a potential catalyst, elucidating the catalytic mechanism and predicting its efficiency.

Prediction of Spectroscopic Parameters and Spectroscopic-Computational Correlation

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as infrared (IR) vibrational frequencies. These predictions are valuable for structure elucidation and for interpreting experimental spectra.

By correlating computationally predicted spectra with experimentally measured spectra, researchers can confirm the identity and stereochemistry of a synthesized compound like this compound. Discrepancies between predicted and experimental data can point to incorrect structural assignments or suggest the presence of conformational dynamics.

Advanced Applications in Synthetic Organic Chemistry and Mechanistic Biology

Strategic Building Blocks for Complex Molecular Architectures

The inherent ring strain and the presence of electron-withdrawing groups make 2-acetylcyclopropane-1-carbonitrile a highly reactive and adaptable building block in synthetic organic chemistry. This reactivity can be harnessed for the efficient assembly of diverse and complex chemical structures.

Synthesis of Natural Product Frameworks and Analogs

While the cyclopropane (B1198618) motif is a feature in a wide array of natural products, including terpenes, pheromones, and unusual amino acids, the strategic use of functionalized cyclopropanes like this compound offers a powerful method for creating their core structures and novel analogs. marquette.edu The rigidity of the cyclopropane ring provides a well-defined orientation for its substituents, making it an attractive component for constructing molecules with specific three-dimensional arrangements. marquette.edu

Synthetic strategies such as diverted total synthesis, function-oriented synthesis, and biology-oriented synthesis are employed to create analogs of natural products that may possess improved properties or provide insights into structure-activity relationships. rsc.orgrsc.org Compounds like 1-acetylcyclopropane-1-carboxylic acid, a close structural relative of this compound, have been utilized as starting materials for the synthesis of complex molecules that mimic natural products. researchgate.net The strategic opening or rearrangement of the activated cyclopropane ring in this compound can lead to the formation of various acyclic and heterocyclic systems that are foundational to many natural product families.

Construction of Privileged Scaffolds for Chemical Biology

Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery and chemical biology. nih.govmdpi.com These structures, which include well-known motifs like benzodiazepines and pyrazolopyrimidines, serve as a basis for creating libraries of compounds for screening against various diseases. nih.govresearchgate.net

This compound serves as a donor-acceptor cyclopropane, a class of reagents known for their utility in cycloaddition reactions to build complex heterocyclic structures. For instance, the reactivity of its strained ring can be exploited to synthesize five-membered rings like tetrahydrofurans and pyrrolidines. These heterocyclic systems are prominent in many biologically active molecules and are considered privileged scaffolds. The ability to use this single, relatively simple starting material to access a diversity of complex scaffolds underscores its importance as a strategic building block in the generation of chemical libraries for probing biological systems. nih.gov

Precursors for Agrochemical and Specialty Chemical Development (General Classes)

The development of modern agrochemicals and specialty chemicals relies on the availability of versatile chemical intermediates that can be transformed into a wide range of final products. vandemark.comframochem.com Cyclopropane-containing molecules are known to be valuable precursors in the synthesis of compounds with insecticidal and herbicidal properties. manchester.ac.uk The unique chemical structure of these compounds can impart desirable biological activity and metabolic stability.

This compound, with its combination of a reactive cyclopropane ring and versatile acetyl and nitrile functional groups, is a potential precursor for several classes of specialty chemicals. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the acetyl group can undergo a variety of condensation and addition reactions. These transformations could lead to the synthesis of key intermediates such as specialized isocyanates, carbonates, and alkyl chlorides, which are foundational in the production of polymers, coatings, and agrochemicals. framochem.com

Development of Chemical Probes for Mechanistic Studies

Chemical probes are small molecules designed to study and manipulate biological processes, often by interacting with specific proteins or enzymes. thermofisher.com The unique reactivity of this compound makes it a candidate for the development of such probes to investigate the intricate mechanisms of biological systems.

Investigation of Enzyme Active Site Interactions and Substrate Mimicry

Understanding how enzymes function at a molecular level is crucial for drug development. Chemical probes that can covalently bind to or mimic substrates within an enzyme's active site are invaluable tools for these investigations. thermofisher.comlibretexts.org The active site is a specific pocket on the enzyme's surface where the chemical reaction occurs. libretexts.org Probes often contain a reactive group (or "warhead") that forms a covalent bond with a nucleophilic amino acid residue in the active site, allowing for selective labeling and study of the enzyme. thermofisher.com

A structurally similar compound, 2-acetylcyclopropane-1,1-dicarbonitrile, has been studied as a potential inhibitor of deubiquitylating enzymes (DUBs), which are important targets in cancer therapy. This suggests that the acetylcyclopropane core can be recognized by and interact with enzyme active sites. The strained cyclopropane ring of this compound, activated by the adjacent electron-withdrawing groups, can act as an electrophilic warhead. It can mimic a substrate and, upon binding, undergo nucleophilic attack by an active site residue (like cysteine or serine), leading to ring-opening and covalent modification of the enzyme. This irreversible inhibition allows for the identification and functional characterization of the targeted enzyme.

Elucidation of Biosynthetic Pathways and Metabolic Transformations

Biosynthetic pathways are the multi-step, enzyme-catalyzed processes by which organisms produce complex natural products. manchester.ac.ukmdpi.com Elucidating these pathways is essential for understanding biology and for engineering organisms to produce valuable compounds. mdpi.comfrontiersin.org This often involves feeding labeled precursors to an organism and tracing their incorporation into the final product.

This compound can serve as a mechanistic probe to study these metabolic transformations. Its unique structure is unlikely to be found in primary metabolism, making it a useful tracer. When introduced into a biological system, it can be acted upon by various metabolic enzymes. For example, cytochrome P450 enzymes might oxidize the molecule, or hydrolases could act on the nitrile group. nih.gov By identifying the resulting metabolites, researchers can gain insights into the substrate tolerance and catalytic capabilities of enzymes within a given pathway. Furthermore, the reactive nature of the compound could potentially be used to intercept and characterize transient intermediates in a biosynthetic sequence, providing a clearer picture of the complete metabolic route. dtu.dk

Diversity-Oriented Synthesis (DOS) and Fragment-Based Design

The unique structural characteristics of this compound, featuring a strained three-membered ring and versatile functional groups, position it as a valuable scaffold in advanced medicinal chemistry. Its potential is particularly evident in the realms of diversity-oriented synthesis (DOS) and fragment-based drug design (FBDD). These modern drug discovery paradigms leverage core molecular frameworks to either generate vast libraries of structurally diverse molecules or to build potent drug candidates from small, efficient fragments. cam.ac.uk The rigid, three-dimensional nature of the cyclopropane ring combined with the reactive acetyl and nitrile moieties makes this compound an exemplary starting point for both approaches.

Generation of Stereochemically Diverse Libraries

Diversity-oriented synthesis aims to efficiently create collections of structurally complex and diverse small molecules, a significant challenge in synthetic chemistry. cam.ac.ukscispace.com A key element of DOS is the incorporation of stereochemical diversity, as the three-dimensional arrangement of atoms is critical for molecular recognition and biological activity. cam.ac.uk The structure of this compound is inherently suited for this purpose, possessing two adjacent stereocenters on the cyclopropane ring (C1 and C2). This allows for the existence of four distinct stereoisomers, which can serve as the foundation for a stereochemically rich library.

The generation of such libraries relies on synthetic strategies that can systematically introduce and vary stereochemistry. cam.ac.uk Starting from a specific stereoisomer of this compound, the ketone and nitrile functional groups act as handles for diversification. These groups can be transformed using a range of reagents and conditions to yield a variety of molecular scaffolds and functional group arrays. cam.ac.uk For instance, stereoselective reduction of the acetyl group can introduce a third stereocenter at the resulting alcohol, while reactions at the nitrile group can lead to amines, amides, or carboxylic acids, which can then be coupled with a diverse set of building blocks.

Hypothetical Scheme for Library Generation: A synthetic plan could involve parallel reactions on the four stereoisomers of the parent compound. This strategy, central to DOS, allows for the rapid generation of a matrix of products where both the core scaffold's stereochemistry and the appended functionalities are varied.

Table 1: Representative Examples of a Hypothetical Stereochemically Diverse Library Derived from this compound

| Parent Isomer | Reaction at Acetyl Group | Reaction at Nitrile Group | Resulting Scaffold Type | Potential Diversity Elements |

| (1R, 2S)-Isomer | Sodium borohydride (B1222165) reduction | Acid hydrolysis | (1R, 2S)-2-(1-hydroxyethyl)cyclopropane-1-carboxylic acid | Introduction of a new stereocenter at the alcohol |

| (1R, 2R)-Isomer | Grignard addition (e.g., MeMgBr) | Catalytic reduction (H₂, Raney Ni) | (1R, 2R)-2-(2-hydroxypropan-2-yl)cyclopropane-1-methanamine | Addition of alkyl groups, creating a primary amine for further coupling |

| (1S, 2R)-Isomer | Wittig reaction | N/A | (1S, 2R)-2-(prop-1-en-2-yl)cyclopropane-1-carbonitrile | Introduction of an alkene for metathesis or addition reactions |

| (1S, 2S)-Isomer | N/A | Amide formation (via hydrolysis and coupling) | (1S, 2S)-2-acetyl-N-(aryl)cyclopropane-1-carboxamide | Appendage of diverse aromatic or aliphatic groups |

Design of Three-Dimensional Fragments for Chemical Space Exploration

Fragment-based drug design (FBDD) has become a powerful strategy in drug discovery, focusing on identifying low-molecular-weight compounds (fragments) that bind weakly but efficiently to a biological target. mdpi.com These fragments serve as starting points for optimization into more potent leads. biosolveit.de A significant trend in FBDD is the move away from flat, aromatic structures towards three-dimensional fragments that can explore more complex and previously inaccessible regions of a protein's binding site. whiterose.ac.uk

This compound is an excellent candidate for a three-dimensional fragment. Its rigid cyclopropane core holds the acetyl and nitrile substituents in well-defined vectors, providing a fixed geometry for probing protein surfaces. The compound's physicochemical properties align well with the empirical "Rule of Three," a guideline for selecting effective fragments. biosolveit.de

Evaluation of this compound as a Molecular Fragment: The suitability of a compound as a fragment is often assessed by a set of criteria known as the "Rule of Three". biosolveit.de This rule suggests that fragments should ideally have a molecular weight under 300 Daltons, a LogP less than 3, and fewer than three hydrogen bond donors and acceptors.

Table 2: Physicochemical Properties of this compound vs. "Rule of Three" Criteria

| Property | This compound Value | "Rule of Three" Guideline | Compliance |

| Molecular Weight | 109.13 Da | < 300 Da | Yes |

| cLogP (estimated) | ~0.1 | < 3 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 3 | Yes |

| Hydrogen Bond Acceptors | 2 (carbonyl O, nitrile N) | ≤ 3 | Yes |

| Rotatable Bonds | 1 (C-C bond of acetyl group) | ≤ 3 | Yes |

The data clearly indicates that this compound meets the criteria for an ideal fragment. Its low complexity and molecular weight increase the likelihood of forming high-quality, efficient interactions with a target protein. biosolveit.de Once a binding mode is identified, for example through X-ray crystallography or NMR spectroscopy, the fragment can be optimized. nih.gov The acetyl and nitrile groups provide clear vectors for synthetic elaboration using strategies like fragment growing, where chemical extensions are added to engage with nearby pockets in the binding site. biosolveit.de This structured, three-dimensional nature makes it a valuable tool for exploring new areas of chemical space and developing novel drug candidates. whiterose.ac.uk

Q & A

Q. What are the optimal synthetic routes for 2-acetylcyclopropane-1-carbonitrile, and how can reaction conditions be tailored to improve yield and purity?

Methodological Answer: The synthesis of cyclopropane-carbonitrile derivatives often involves cyclopropanation reactions, such as the Corey-Chaykovsky reaction or metal-catalyzed cross-couplings. For this compound, a plausible route includes the reaction of acetyl-substituted alkenes with nitrile-containing precursors under controlled conditions. Key parameters to optimize include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states, as demonstrated in cyclopropanecarbonitrile syntheses .

- Temperature : Lower temperatures (0–25°C) reduce side reactions like ring-opening, while higher temperatures (50–80°C) may accelerate cyclopropanation.

- Catalysts : Palladium or nickel catalysts improve regioselectivity in cyclopropane formation.

Q. Table 1: Example Reaction Conditions for Cyclopropane-Carbonitrile Synthesis

| Precursor | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Acetyl-substituted alkene | Pd(OAc)₂ | DMF | 60 | 65 | 95 |

| Nitrile derivative | NiCl₂ | THF | 25 | 52 | 88 |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify cyclopropane ring protons (δ 1.5–2.5 ppm) and acetyl methyl groups (δ 2.1–2.3 ppm). Coupling constants (J = 5–10 Hz) confirm cyclopropane geometry.

- ¹³C NMR : Nitrile carbons resonate at δ 115–120 ppm; cyclopropane carbons appear at δ 15–25 ppm.

- X-ray Crystallography : SHELXL software (commonly used for small-molecule refinement) resolves bond lengths and angles, critical for confirming the strained cyclopropane ring and acetyl group orientation .

- IR Spectroscopy : Strong absorption at ~2240 cm⁻¹ confirms the nitrile group.

Critical Considerations : Crystallographic data may require high-resolution measurements to distinguish between possible stereoisomers. For unstable derivatives, low-temperature crystallography (e.g., 100 K) mitigates decomposition .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and stability of this compound under various experimental conditions?

Methodological Answer: